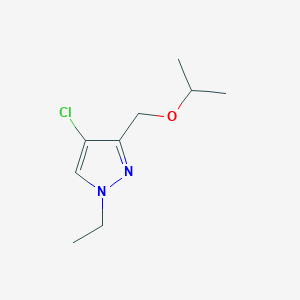
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFIAA, is a novel compound that has attracted attention in the field of scientific research due to its potential therapeutic applications. CFIAA is a synthetic compound that was first synthesized in 2016, and since then, it has been the subject of numerous studies exploring its chemical and biological properties.
作用機序
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide exerts its biological effects by inhibiting the activity of certain enzymes in the body. Specifically, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce inflammation and potentially slow the progression of certain diseases.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have antioxidant activity, which could make it a potential treatment for oxidative stress-related diseases. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its potential therapeutic applications in a variety of scientific research areas. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have a number of biological effects that could make it a potential treatment for a variety of diseases. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its complex synthesis process, which could make it difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of research could be to explore the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of cancer. Another area of research could be to investigate the potential use of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in the treatment of inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis process of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide to make it more accessible for use in lab experiments.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(3-chloro-2-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with indole-3-carboxaldehyde to produce N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to have potential therapeutic applications in a variety of scientific research areas. One of the most promising areas of research is in the treatment of cancer. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-15(19)6-4-7-16(12)20-18(23)10-21-9-13(11-22)14-5-2-3-8-17(14)21/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBMVNUETRBDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
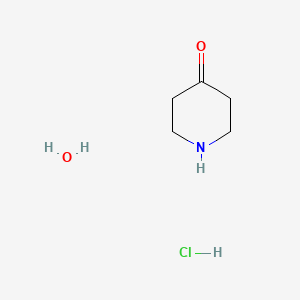
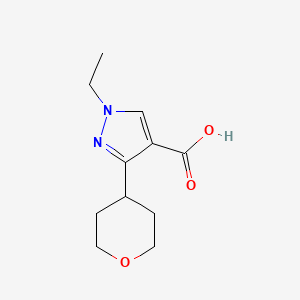

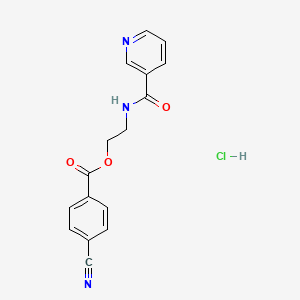

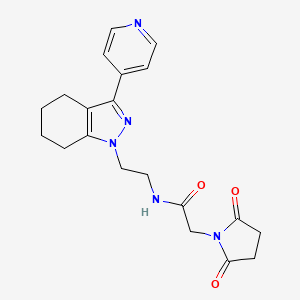

![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)
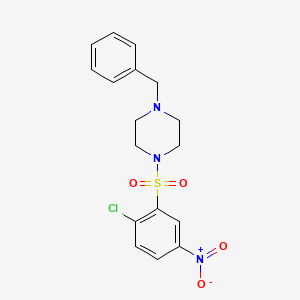

![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)
